![molecular formula C18H16N2O B13549450 [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol is a chemical compound with the molecular formula C16H15NO It is characterized by a phenyl group attached to a methanol moiety, which is further connected to a dihydroperimidinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 2,3-dihydro-1H-perimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: In chemistry, [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing biological systems.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]ethanol: Similar structure with an ethanol moiety instead of methanol.
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]amine: Contains an amine group instead of a hydroxyl group.
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]acetaldehyde: Features an aldehyde group instead of a hydroxyl group.
Uniqueness: The uniqueness of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its methanol moiety provides a reactive site for further functionalization, making it a versatile compound in various fields.
属性
分子式 |
C18H16N2O |
|---|---|
分子量 |
276.3 g/mol |
IUPAC 名称 |
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16N2O/c21-11-12-7-9-14(10-8-12)18-19-15-5-1-3-13-4-2-6-16(20-18)17(13)15/h1-10,18-21H,11H2 |
InChI 键 |
GMMBAMRTYLYUHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


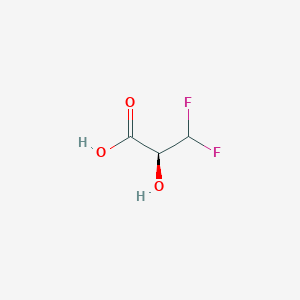


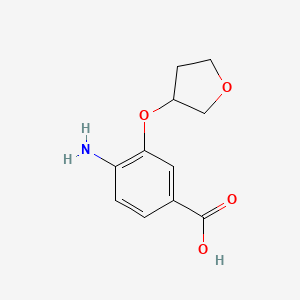

![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
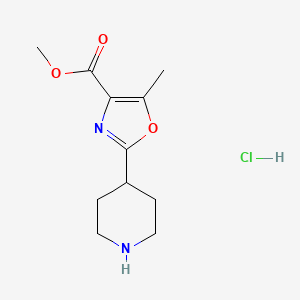
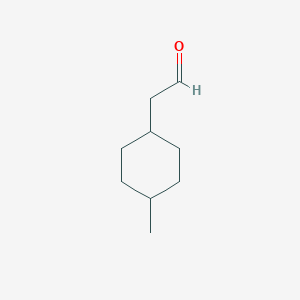
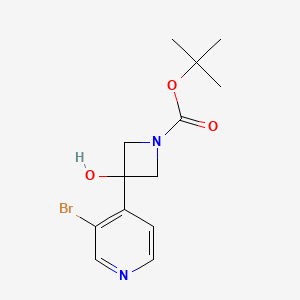
![3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13549437.png)
![(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B13549443.png)
